molecular formula C8H5BrN2O3 B8279368 4-Bromo-2-methyl-6-nitro-benzooxazole

4-Bromo-2-methyl-6-nitro-benzooxazole

Cat. No. B8279368
M. Wt: 257.04 g/mol
InChI Key: XQLRPTSRBLPOGD-UHFFFAOYSA-N
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Patent
US05929094

Procedure details

To a solution of 720 mg of 4-bromo-2-methyl-6-nitro-benzooxazole in 45 mL ETOH was added 642 mg of iron powder and 8.5 mL of AcOH. Solution was refluxed for 2.5 h, during which a chalky white color formed. Solvent was removed, solid was dissolved back into DCM and filtered through Celite. The filtrate was washed with satd. NaHCO3 and brine, dried over MgSO4, and solvent evaporated. 690 mg of title compound as a brown solid was recovered.
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
642 mg
Type
catalyst
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[O:10][C:6]=2[CH:5]=[C:4]([N+:12]([O-])=O)[CH:3]=1>[Fe].CC(O)=O>[Br:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[O:10][C:6]=2[CH:5]=[C:4]([NH2:12])[CH:3]=1

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
BrC1=CC(=CC2=C1N=C(O2)C)[N+](=O)[O-]
Name
Quantity
642 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
8.5 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Solution was refluxed for 2.5 h, during which a chalky white color
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
solid was dissolved back into DCM
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 and brine, dried over MgSO4, and solvent
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
690 mg of title compound as a brown solid was recovered

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CC2=C1N=C(O2)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.